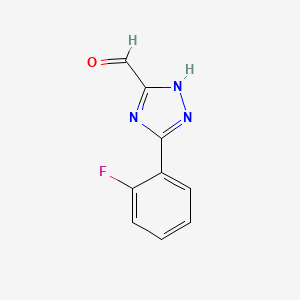
5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde” is a chemical compound that belongs to the class of triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities.
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through cyclization reactions . For instance, a preparation method of a similar compound, “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde”, involves a one-step reaction under acidic conditions .
Chemical Reactions Analysis
The reactivity of “this compound” would depend on its functional groups. The aldehyde group is typically very reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The triazole ring is generally stable but can participate in reactions with electrophiles .
科学的研究の応用
Antimicrobial and Antioxidant Activities
Research has shown that compounds related to 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde can have significant antimicrobial and antioxidant properties. For instance, a study demonstrated that 1,2,3-triazolyl pyrazole derivatives exhibited a broad spectrum of antimicrobial activities along with moderate to good antioxidant activities. These compounds were synthesized using a Vilsmeier–Haack formylation approach and showed potential as good inhibitors of the E. coli MurB enzyme, comparable to the standard drug Ciprofloxacin (Bhat et al., 2016).
Fluorescent Probes for Biological Research
Another application of triazole derivatives is in the development of fluorescent probes for biological research. A study designed and synthesized a new fluorescence probe with intramolecular charge transfer and aggregation-induced emission enhancement performances. This probe showed high selectivity and sensitivity toward homocysteine in the presence of other amino acids, indicating its potential for researching the effects of homocysteine in biological systems (Chu et al., 2019).
Anticancer Screening
Compounds derived from triazole carbaldehydes have been evaluated for their anticancer properties. A series of 2-[5-(1-formyl-naphthalen-2-yloxymethyl)-[1,2,3]triazole-1-yl]-substituted phenyl acetamides were synthesized and subjected to anticancer screening. Some of these molecules exhibited potent inhibitory activities in various cancer cell lines, particularly against CNS, Melanoma, and Breast cancer panels, suggesting their potential as anticancer agents (Dhuda et al., 2021).
Antituberculosis Activity
N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes have been synthesized and tested for their inhibitory activity against Mycobacterium tuberculosis. The compounds demonstrated significant anti-tubercular activity, with some exhibiting MIC values comparable to pharmaceuticals used in tuberculosis treatment. This highlights their potential as lead molecules for further development in the fight against tuberculosis (Costa et al., 2006).
Antimicrobial Activities from Isonicotinic Acid Derivatives
Compounds synthesized from isonicotinic acid hydrazide and bearing a 1,2,4-triazole moiety have shown promising antimicrobial activities. These derivatives were effective against a range of microbial strains, highlighting the versatility of triazole derivatives in antimicrobial drug development (Bayrak et al., 2009).
作用機序
Safety and Hazards
将来の方向性
The future research directions for “5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and interactions with other compounds. Given the wide range of activities exhibited by triazole derivatives, this compound could have potential applications in medicinal chemistry .
特性
IUPAC Name |
3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-7-4-2-1-3-6(7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXJUVKOAMPPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2723098.png)
![methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2723099.png)
![N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide](/img/structure/B2723100.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-cyclohexylurea](/img/structure/B2723102.png)

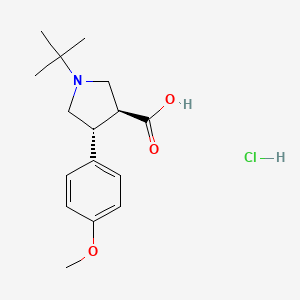
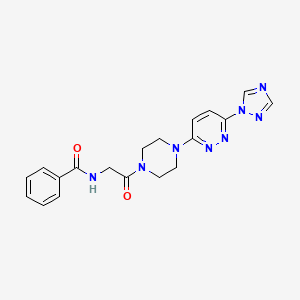

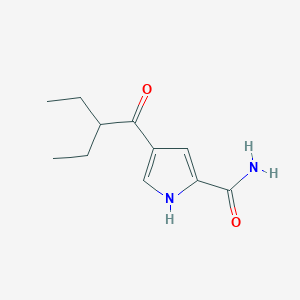
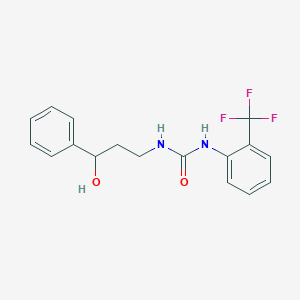
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide](/img/structure/B2723113.png)
![2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/no-structure.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2723120.png)